![molecular formula C23H22BrN3O4 B14161740 {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1) CAS No. 5483-97-6](/img/structure/B14161740.png)
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
The synthesis of {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) typically involves multiple steps. One common synthetic route starts with the preparation of the precursor compounds, such as 2,5-dimethoxybenzaldehyde and 2-oxo-2-phenylethylpyridine. These precursors undergo a series of reactions including condensation, diazotization, and coupling reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, DMF), catalysts (e.g., glacial acetic acid), and specific temperature and pressure settings.
科学的研究の応用
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
類似化合物との比較
When compared to similar compounds, {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Shares the pyridinium structure but lacks the diazenium and methanolate groups.
N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4: Contains a similar pyridine core but different substituents.
特性
CAS番号 |
5483-97-6 |
|---|---|
分子式 |
C23H22BrN3O4 |
分子量 |
484.3 g/mol |
IUPAC名 |
[(2,5-dimethoxyphenyl)methylideneazaniumylideneamino]-(1-phenacylpyridin-4-ylidene)methanolate;hydrobromide |
InChI |
InChI=1S/C23H21N3O4.BrH/c1-29-20-8-9-22(30-2)19(14-20)15-24-25-23(28)18-10-12-26(13-11-18)16-21(27)17-6-4-3-5-7-17;/h3-15H,16H2,1-2H3;1H |
InChIキー |
BYHFZKAWLQPYQM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=[N+]=NC(=C2C=CN(C=C2)CC(=O)C3=CC=CC=C3)[O-].Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


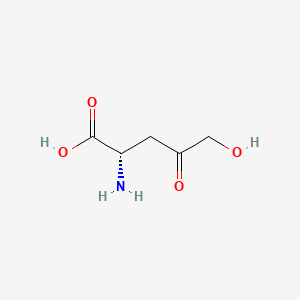
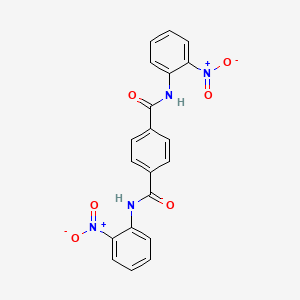
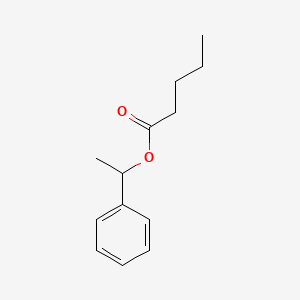
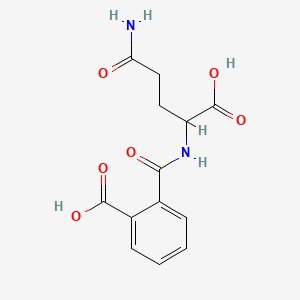
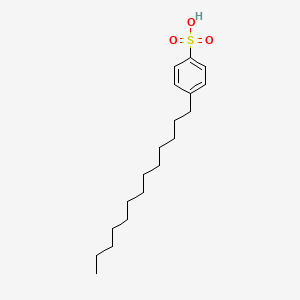
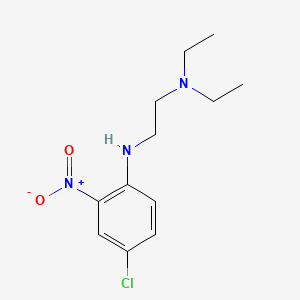
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)
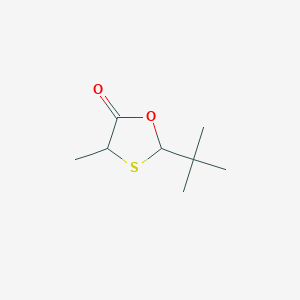
![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)
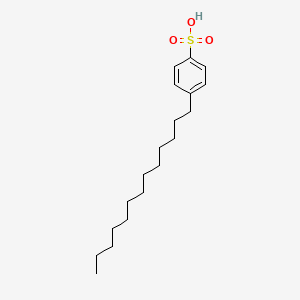
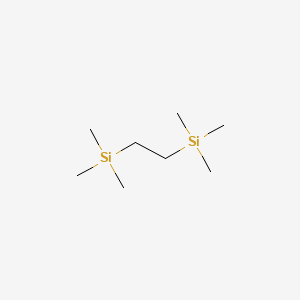
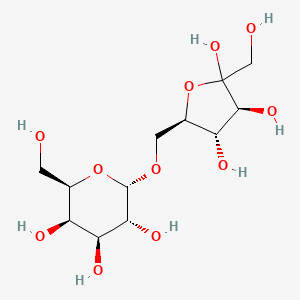
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
